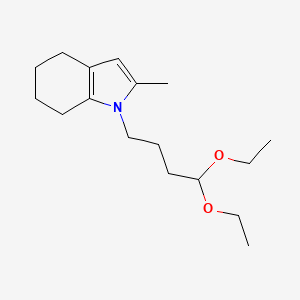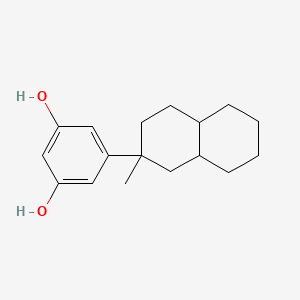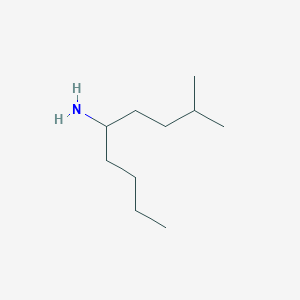boranyl CAS No. 718642-02-5](/img/structure/B14215959.png)
[(4-Cyanophenyl)ethynyl](hydroxy)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyanophenyl)ethynylboranyl is a compound that features a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 4-cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)ethynylboranyl typically involves the use of boronic acids or boronate esters as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-cyanophenylboronic acid with an ethynyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)ethynylboranyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyanophenyl)ethynylboranyl can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted ethynyl derivatives.
Aplicaciones Científicas De Investigación
(4-Cyanophenyl)ethynylboranyl has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (4-Cyanophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom can form stable complexes with other molecules, while the ethynyl and cyanophenyl groups can undergo further chemical transformations. These properties make it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the ethynyl and hydroxy groups.
Phenylboronic acid: Lacks the cyanophenyl and ethynyl groups.
Ethynylboronic acid: Lacks the cyanophenyl group.
Uniqueness
(4-Cyanophenyl)ethynylboranyl is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules.
Propiedades
Número CAS |
718642-02-5 |
|---|---|
Fórmula molecular |
C9H5BNO |
Peso molecular |
153.96 g/mol |
InChI |
InChI=1S/C9H5BNO/c11-7-9-3-1-8(2-4-9)5-6-10-12/h1-4,12H |
Clave InChI |
XHMYOYQVQQOZOX-UHFFFAOYSA-N |
SMILES canónico |
[B](C#CC1=CC=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)

![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)



![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)

![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
